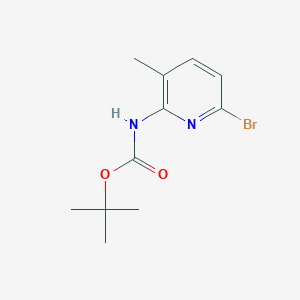

tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate

Description

IUPAC Nomenclature and Systematic Identification

The compound tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a pyridine ring substituted with a bromine atom at position 6, a methyl group at position 3, and a carbamate functional group at position 2. The carbamate moiety is further modified with a tert-butyl group, resulting in the full IUPAC name: tert-butyl N-(6-bromo-3-methylpyridin-2-yl)carbamate.

The molecular formula is C₁₁H₁₅BrN₂O₂ , with a molecular weight of 287.15 g/mol . Key identifiers include the SMILES notation CC1=CC=C(Br)N=C1NC(=O)OC(C)(C)C , which encodes the connectivity of atoms, and the InChIKey PIPGRRARCGWBPS-UHFFFAOYSA-M , a unique identifier for computational chemistry applications. The compound’s CAS registry number, 1824320-42-4 , facilitates unambiguous identification in chemical databases.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound is defined by its pyridine core and substituent arrangement. The pyridine ring adopts a planar structure, with bond lengths and angles consistent with aromatic systems. The C–Br bond length is approximately 1.91 Å , typical for carbon-bromine single bonds, while the methyl group at position 3 introduces steric effects that influence ring conformation.

The carbamate group (-OC(=O)NH-) exhibits partial double-bond character between the carbonyl carbon and oxygen, with a bond length of ~1.21 Å for the C=O bond. The tert-butyl group adopts a tetrahedral geometry around the central carbon, creating steric bulk that restricts rotation about the carbamate’s C–O bond. This rigidity impacts the molecule’s conformational flexibility and intermolecular interactions.

Electronic effects are notable: the bromine atom’s electronegativity withdraws electron density from the pyridine ring, while the methyl group donates electrons inductively. These opposing effects create a polarized electronic environment, influencing reactivity in substitution and coupling reactions.

Crystallographic Studies and Conformational Dynamics

Crystallographic analyses of related pyridine carbamates reveal insights into this compound’s solid-state behavior. For example, in the isostructural compound tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, the pyridine and carbamate groups are twisted by 87.83° and 25.79° , respectively, relative to the central OCON backbone. Such torsional angles suggest limited conjugation between the aromatic system and carbamate moiety, stabilizing non-planar conformations.

Halogen bonding involving the bromine atom may further stabilize crystal packing. In analogous structures, Br···Br interactions with distances of 3.4–3.6 Å contribute to layered molecular arrangements. Additionally, weak C–H···O hydrogen bonds between the carbamate oxygen and adjacent methyl groups enhance lattice cohesion.

Comparative Analysis with Related Pyridine Carbamate Derivatives

Structural variations among pyridine carbamates significantly alter physicochemical properties. The table below compares this compound with its chloro and fluoro analogs:

The bromine derivative’s larger atomic radius and polarizability enhance halogen bonding capabilities compared to chlorine and fluorine. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the bromine atom serves as a superior leaving group relative to its lighter halogen counterparts. Conversely, the fluoro derivative’s electronegativity favors electronic modulation of the pyridine ring, making it advantageous in medicinal chemistry for tuning bioavailability.

Substituent position also dictates reactivity. For instance, moving the bromine from position 6 to 5 (as in CID 57345806) alters steric hindrance at the reaction site, affecting regioselectivity in metal-catalyzed transformations.

Properties

IUPAC Name |

tert-butyl N-(6-bromo-3-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHSTGUCAZKFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate typically involves the reaction of 6-bromo-3-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The nitro group can be reduced to an amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products:

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful for creating derivatives with specific functional groups through various chemical reactions such as substitution, oxidation, and reduction.

Biology

The compound is utilized in biological research to study enzyme inhibitors and as a building block for biologically active compounds. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential in drug development. Its structure allows for modifications that can lead to the creation of pharmaceuticals targeting various diseases, including cancer.

Industry

This compound finds applications in the production of agrochemicals and specialty chemicals due to its reactivity and biological activity.

Research indicates that brominated pyridine derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. The bromine atom may enhance the compound's ability to interact with biological targets, leading to increased efficacy against pathogens and cancer cells.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of brominated pyridines could induce differentiation in acute myeloid leukemia cells, reducing tumor burden in animal models.

- Enzyme Inhibition : Investigations have focused on the compound's role as an enzyme inhibitor, particularly in designing new pharmaceuticals targeting specific diseases.

- Selectivity and Toxicity : Certain derivatives exhibit selective toxicity towards cancer cells while sparing healthy cells, making them promising candidates for safer therapeutic options.

| Compound Name | Biological Activity | Mechanism of Action | Selectivity |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition | High |

| 6-Bromopyridine | Moderate Antimicrobial | Direct interaction with pathogens | Moderate |

| tert-Butyl N-(pyridin-2-yl)carbamate | Anticancer | Tumor cell differentiation | High |

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Substituent Variations

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0)

- Structure : Bromine at 6-position, chlorine at 2-position, and methyl carbamate at 3-position.

- Molecular Formula : C₁₁H₁₄BrClN₂O₂; Molecular Weight : 321.60 g/mol.

- Key Differences : The presence of chlorine at the 2-position increases molecular weight and alters electronic properties compared to the target compound. This compound is more electrophilic, facilitating nucleophilic substitution at the 2-position. It is priced at $400/g (1 g scale), indicating higher synthetic complexity .

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate (CAS 1622407-12-8)

- Structure : Chlorine at 6-position, iodine at 3-position.

- Molecular Formula : C₁₀H₁₂ClIN₂O₂; Molecular Weight : 354.58 g/mol.

- Key Differences : Iodine’s larger atomic radius and polarizability enhance reactivity in halogen-bonding interactions. The absence of a methyl group reduces steric hindrance, making this compound more suitable for metal-catalyzed couplings. Purity is reported at 95% .

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8)

- Structure : Bromine at 2-position, chlorine at 6-position.

- Molecular Formula : C₁₀H₁₂BrClN₂O₂; Molecular Weight : 307.57 g/mol.

- Key Differences : The bromine and chlorine positions reverse the electronic effects compared to the target compound. Predicted pKa (11.13) suggests moderate basicity, while storage at 2–8°C highlights sensitivity to degradation .

Functional Group Variations

tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1131041-73-0)

- Structure : Hydroxyl group at 3-position, bromine at 5-position, chlorine at 6-position.

- Molecular Formula : C₁₀H₁₂BrClN₂O₃; Molecular Weight : 323.57 g/mol.

- Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. This compound is restricted to research use due to its instability at room temperature .

tert-Butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)(methyl)carbamate (CAS 959992-03-1)

- Structure : Azetidine (a saturated four-membered heterocycle) at the 6-position.

- Molecular Formula : C₁₅H₂₃N₃O₂; Molecular Weight : 277.36 g/mol.

- Key Differences : The azetidine group enhances bioavailability and target binding in drug discovery. The absence of halogens limits its utility in cross-coupling but expands applications in peptide mimetics .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

*Estimated based on molecular formula C₁₀H₁₃BrN₂O₂.

Biological Activity

tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrN2O2. The compound features a tert-butyl group attached to a carbamate functional group, linked to a 6-bromopyridin-3-yl moiety. The presence of bromine in the pyridine ring enhances its reactivity, making it a valuable candidate for biological studies.

Antimicrobial and Anticancer Properties

Research indicates that brominated pyridine derivatives, including this compound, exhibit potential antimicrobial, antifungal, and anticancer properties. The bromine atom may enhance the compound's ability to interact with biological targets, leading to increased efficacy against pathogens and cancer cells. For instance, similar compounds have shown selective toxicity towards cancerous cells while sparing normal cells, making them promising candidates for further pharmacological investigations.

The mechanism of action involves the compound's interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thus preventing catalysis. This interaction is crucial for its potential therapeutic effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Activity : A study demonstrated that derivatives of brominated pyridines could induce differentiation in acute myeloid leukemia (AML) cells. These compounds showed efficacy in reducing tumor burden in animal models, highlighting their potential as therapeutic agents .

- Enzyme Inhibition : Research has focused on the compound's role as an enzyme inhibitor, particularly in the context of designing new pharmaceuticals. The ability to inhibit specific enzymes may lead to advancements in treating various diseases.

- Selectivity and Toxicity : Studies have shown that certain derivatives exhibit selective toxicity towards cancer cells with minimal effects on healthy cells. This selectivity is essential for developing safer therapeutic options .

Data Table: Comparison of Biological Activity

| Compound Name | Biological Activity | Mechanism of Action | Selectivity |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition | High |

| 6-Bromopyridine | Moderate Antimicrobial | Direct interaction with pathogens | Moderate |

| tert-Butyl N-(pyridin-2-yl)carbamate | Anticancer | Tumor cell differentiation | High |

Applications

The compound is utilized in various scientific applications:

- Medicinal Chemistry : As an intermediate in synthesizing complex organic molecules and studying enzyme inhibitors.

- Pharmaceutical Development : Investigated for its potential use in drug development targeting various diseases.

- Agrochemicals : Employed in producing agrochemicals due to its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and protection/deprotection strategies. For example, bromine introduction can be achieved via electrophilic aromatic substitution on a pre-functionalized pyridine core. Key steps include:

- Boc protection : Use of di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in dichloromethane (DCM) at low temperatures (-78°C) to prevent side reactions .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates. Yields typically range from 50–70%, depending on steric and electronic effects of substituents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group’s singlet at δ ~1.3 ppm (9H) and pyridine ring protons (δ 6.5–8.5 ppm) confirm structural integrity. Overlapping signals in substituted pyridines may require 2D NMR (e.g., COSY, HSQC) for resolution .

- Mass Spectrometry (ESI+) : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., ~287 g/mol for C₁₁H₁₄BrN₂O₂). Fragmentation patterns help identify bromine loss (~80 Da) .

Advanced Research Questions

Q. How can coupling reactions (e.g., Suzuki-Miyaura) involving the bromine substituent be optimized for derivatization?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI as a co-catalyst in THF enhances cross-coupling efficiency with boronic acids. DIEA is preferred for base-sensitive substrates .

- Temperature Control : Reactions at 80°C for 12–24 hours minimize dehalogenation side products. Monitor progress via TLC or HPLC .

- Challenges : Steric hindrance from the tert-butyl group may reduce coupling yields. Pre-activation of the boronic acid (e.g., via pinacol ester) can improve reactivity .

Q. What strategies resolve discrepancies in NMR data for substituted pyridine carbamates?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in carbamate groups can split signals. Variable-temperature NMR (e.g., 25–60°C) collapses these into singlets .

- Solvent Effects : Use deuterated DMSO or CDCl₃ to enhance signal separation. For example, DMSO-d₆ resolves aromatic protons better than CDCl₃ .

- X-ray Crystallography : Absolute configuration confirmation is achievable for crystalline derivatives, as seen in tert-butyl pyran-carbamate structures .

Q. How do electronic effects of the 6-bromo and 3-methyl groups influence regioselectivity in further functionalization?

- Methodological Answer :

- Electrophilic Substitution : The bromine atom deactivates the pyridine ring, directing incoming electrophiles to the 4-position. Methyl groups at the 3-position enhance ortho/para selectivity via steric effects .

- Nucleophilic Aromatic Substitution : Bromine’s leaving-group ability enables substitution with amines or thiols under mild conditions (e.g., K₂CO₃, DMF, 60°C) .

Data Contradiction Analysis

Q. Why do reported yields for tert-butyl carbamate derivatives vary across studies?

- Critical Factors :

- Purification Methods : Silica gel chromatography may lead to losses in polar intermediates. Alternative methods (e.g., recrystallization from EtOAc/hexane) improve recovery .

- Starting Material Purity : Impurities in commercial pyridine precursors (e.g., 3-methylpyridin-2-amine) reduce yields. Pre-purification via distillation or sublimation is advised .

Experimental Design Considerations

Q. How to design a scalable synthesis protocol for this compound?

- Key Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.